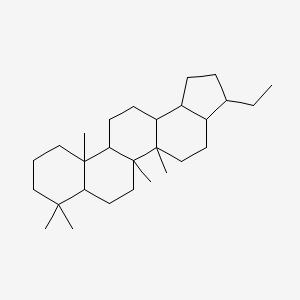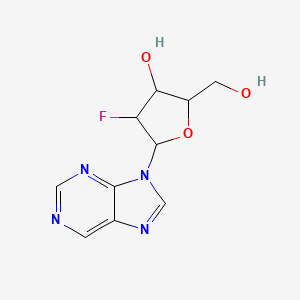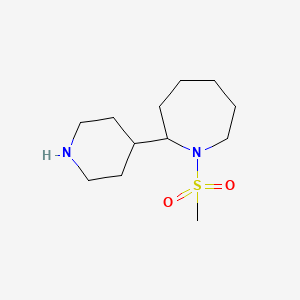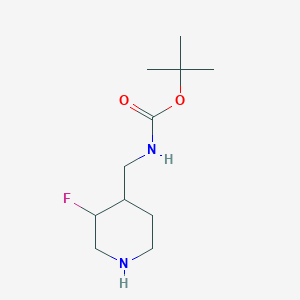
A'-Neo-28,30-dinorgammacerane, (17alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- A’-Neo-28,30-dinorgammacerane, (17alpha)- is a complex organic compound with the chemical formula C32H56O2. It belongs to the class of gammaceranes, which are triterpenoids.
- Gammaceranes are natural products found in various sources, including petroleum, sediments, and ancient rocks. They have intriguing structural features and potential applications.
Méthodes De Préparation
- Unfortunately, specific synthetic routes and reaction conditions for A’-Neo-28,30-dinorgammacerane, (17alpha)- are not readily available in the literature. industrial production methods likely involve complex multistep processes.
- Researchers may explore chemical transformations, such as cyclization reactions, oxidation, and reduction, to synthesize this compound.
Analyse Des Réactions Chimiques
- A’-Neo-28,30-dinorgammacerane, (17alpha)- may undergo various reactions:
Oxidation: Introduction of oxygen atoms (e.g., using reagents like potassium permanganate or chromic acid).
Reduction: Reduction of functional groups (e.g., using hydrogenation or metal hydrides).
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
- Common reagents and conditions depend on the specific reaction type.
- Major products formed during these reactions could include derivatives with modified functional groups or stereochemistry.
Applications De Recherche Scientifique
Geochemistry: Gammaceranes serve as biomarkers in sedimentary rocks, providing insights into ancient ecosystems and paleoenvironments.
Petroleum Exploration: These compounds help identify the source and maturity of crude oils.
Biological Activity: Although limited information exists for A’-Neo-28,30-dinorgammacerane, (17alpha)-, researchers may explore its potential bioactivity, such as anti-inflammatory or anticancer properties.
Mécanisme D'action
- The exact mechanism by which A’-Neo-28,30-dinorgammacerane, (17alpha)- exerts its effects remains unknown.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct comparisons with similar compounds. gammaceranes exhibit unique structural features, making A’-Neo-28,30-dinorgammacerane, (17alpha)- an interesting subject for further investigation.
Remember that scientific research on this compound may evolve, so staying up-to-date with the latest literature is essential for a comprehensive understanding.
Propriétés
Numéro CAS |
65636-26-2 |
|---|---|
Formule moléculaire |
C28H48 |
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C28H48/c1-7-19-9-10-21-20(19)13-17-27(5)22(21)11-12-24-26(4)16-8-15-25(2,3)23(26)14-18-28(24,27)6/h19-24H,7-18H2,1-6H3 |
Clé InChI |
RLPRHPNFVLCDPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)


![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)

![1-(2-amino-2-cyclohexylacetyl)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide](/img/structure/B12106072.png)


![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
![2-[3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B12106094.png)

